4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride
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Description
4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N3O2 and its molecular weight is 280.15. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrindines and Tetrahydroquinolines : A study by Yehia et al. (2002) described a one-pot process for synthesizing dihydropyrindines and tetrahydroquinolines, which are structurally related to pyridines, using a sequence of reactions including a coupling–isomerization–Stork–enamine alkylation–cyclocondensation. This method highlights the potential of pyridine derivatives in pharmaceutical chemistry and coordination chemistry (Yehia, Polborn, & Müller, 2002).
Synthesis of Novel Heterocyclic Compounds : In another study, Zaki et al. (2020) demonstrated the synthesis of novel heterocyclic compounds containing the cyclopenta[d]thieno[2,3-b]pyridine moiety, showing its utility in creating new chemical structures with potential applications in various fields (Zaki, El-Dean, Radwan, & Ammar, 2020).
Intermediate for Biologically Active Compounds : Wang et al. (2016) identified 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one as a significant intermediate in the synthesis of many biologically active compounds, highlighting its role in the development of anticancer drugs (Wang et al., 2016).
Biochemical and Medicinal Applications
Antimicrobial Activity : Research by Bakhite et al. (2014) explored the synthesis of pyridine derivatives and their insecticidal activities, indicating the potential of these compounds in developing new insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Cancer Research : A study by Lei et al. (2017) focused on synthesizing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, known to inhibit tumor necrosis factor alpha and nitric oxide, demonstrating its importance in cancer research (Lei, Wang, Xiong, & Lan, 2017).
PI3K-AKT-mTOR Pathway Inhibitors : Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere in the context of PI3K and PIKKs inhibition, showcasing the significance of morpholine derivatives in medicinal chemistry, especially in targeting specific biochemical pathways (Hobbs et al., 2019).
Properties
IUPAC Name |
4-[4-(aminomethyl)pyridin-2-yl]morpholin-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.2ClH/c11-6-8-1-2-12-9(5-8)13-3-4-15-7-10(13)14;;/h1-2,5H,3-4,6-7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWMDKDMDDUQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=NC=CC(=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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